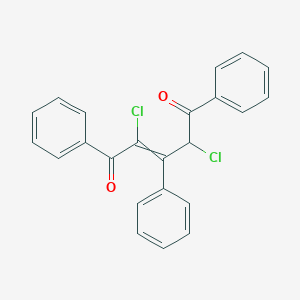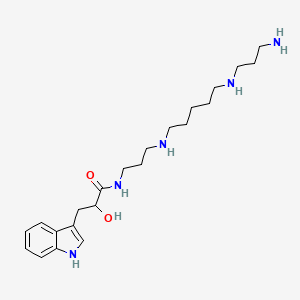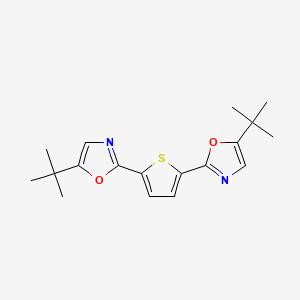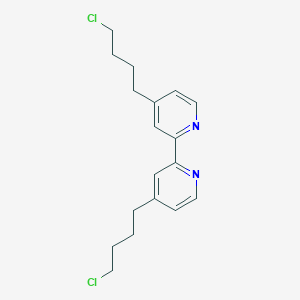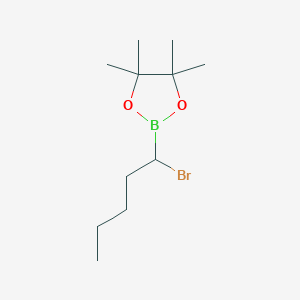
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a brominated pentyl chain attached to a dioxaborolane ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromopentane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the boron atom facilitates the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or THF.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Coupling Reactions: Biaryl or vinyl-aryl compounds are formed.
科学研究应用
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides or nucleotides, for labeling or functionalization.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of 2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. In Suzuki-Miyaura coupling reactions, the boron atom undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The bromine atom can also participate in nucleophilic substitution or elimination reactions, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
- 2-(1-bromopentyl)-1,3,5-trimethylbenzene
- 1-(1-bromopentyl)-4,5-dimethoxy-2-methylbenzene
- 2-(1-bromopentyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in coupling reactions and as an intermediate in the synthesis of complex organic molecules.
属性
CAS 编号 |
130762-58-2 |
|---|---|
分子式 |
C11H22BBrO2 |
分子量 |
277.01 g/mol |
IUPAC 名称 |
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3 |
InChI 键 |
HBJVQAHBWLQBSV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


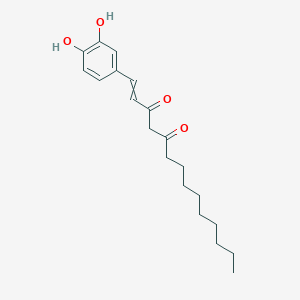
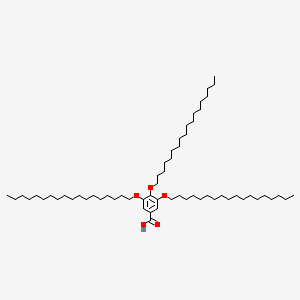
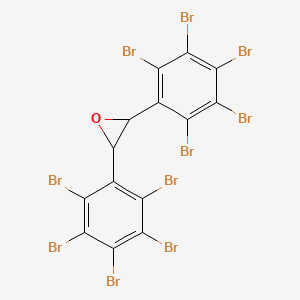



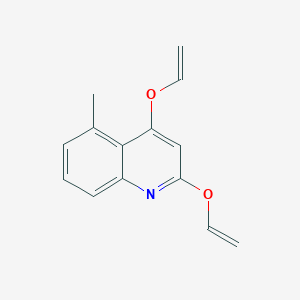
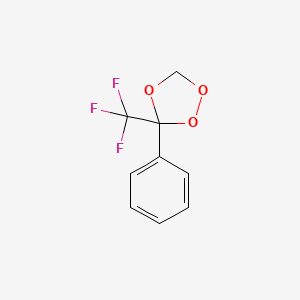
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
